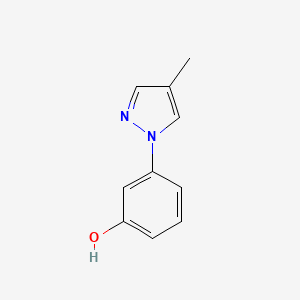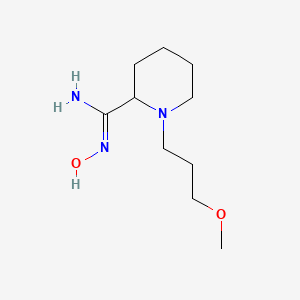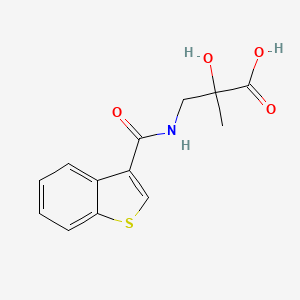![molecular formula C12H19N3O3 B7578990 3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid](/img/structure/B7578990.png)
3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid, commonly known as EEMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEMP is a pyrazole derivative that possesses anti-inflammatory, antitumor, and antioxidant properties.
科学的研究の応用
EEMP has been extensively studied for its potential applications in various fields of scientific research. It has been shown to possess anti-inflammatory properties and can inhibit the production of inflammatory cytokines such as TNF-α and IL-6. EEMP has also been found to possess antitumor properties and can inhibit the growth of tumor cells in vitro and in vivo. Additionally, EEMP has been shown to possess antioxidant properties and can scavenge free radicals.
作用機序
The mechanism of action of EEMP is not fully understood. However, studies have shown that EEMP can inhibit the activation of NF-κB and MAPK signaling pathways, which are involved in the production of inflammatory cytokines. EEMP can also induce cell cycle arrest and apoptosis in tumor cells by activating the p53 signaling pathway.
Biochemical and Physiological Effects:
EEMP has been found to possess various biochemical and physiological effects. It can reduce the levels of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. EEMP can also induce cell cycle arrest and apoptosis in tumor cells, which can inhibit their growth and proliferation. Additionally, EEMP can scavenge free radicals and protect cells from oxidative stress.
実験室実験の利点と制限
EEMP has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable and can be stored for a long time. However, EEMP has some limitations as well. It is not water-soluble, which makes it difficult to administer in vivo. Additionally, EEMP has not been extensively studied in humans, and its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for the research on EEMP. One potential area of research is the development of novel drug delivery systems for EEMP, which can improve its bioavailability and efficacy. Another potential area of research is the investigation of the safety and efficacy of EEMP in humans. Additionally, further studies are needed to elucidate the mechanism of action of EEMP and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, EEMP is a pyrazole derivative that possesses anti-inflammatory, antitumor, and antioxidant properties. The synthesis of EEMP involves a multi-step process, and it has several advantages and limitations for lab experiments. EEMP has potential applications in various fields of scientific research, and further studies are needed to elucidate its mechanism of action and potential applications in humans.
合成法
The synthesis of EEMP involves a multi-step process that includes the condensation of ethyl acetoacetate with hydrazine hydrate, followed by the reaction with ethyl 2-bromoacetate and 5-ethyl-2-methylpyrazole-3-carbonyl chloride. The final product is obtained by the hydrolysis of the ester group with sodium hydroxide. The yield of the synthesis process is around 60-70%.
特性
IUPAC Name |
3-[ethyl-(5-ethyl-2-methylpyrazole-3-carbonyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3/c1-4-9-8-10(14(3)13-9)12(18)15(5-2)7-6-11(16)17/h8H,4-7H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRGDFLHQDMXYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=C1)C(=O)N(CC)CCC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)
![4-[2-[(5-Chloropyridine-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578916.png)


![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)

![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)
![(5-Ethyl-2-methylpyrazol-3-yl)-[4-(methylamino)piperidin-1-yl]methanone](/img/structure/B7578961.png)
![3-[(3-Chlorobenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578970.png)
![3-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578985.png)
![3-[(3-Bromo-4-methoxybenzoyl)amino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579002.png)
![2-Hydroxy-2-methyl-3-[(3-methyl-5-propan-2-yl-1,2-oxazole-4-carbonyl)amino]propanoic acid](/img/structure/B7579012.png)
![3-[(3,5-Dimethylpiperidin-1-yl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7579016.png)